4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-[(4-methylphenyl)methoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-13-2-4-15(5-3-13)12-17-11-8-14-6-9-16-10-7-14;/h2-5,14,16H,6-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYQWOWQEVOFPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The 4-methylbenzyl chloride reacts with piperidine to form an intermediate compound.
Etherification: The intermediate compound undergoes etherification with an ethylating agent, such as ethyl bromide, to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzyl derivatives.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride may have potential as a therapeutic agent for various central nervous system disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The compound has been investigated for its neuroprotective properties and potential efficacy in treating conditions such as Alzheimer's disease and other forms of dementia.
Case Study: Acetylcholinesterase Inhibition
A study evaluated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical in the breakdown of acetylcholine in the synaptic cleft. Results showed that certain derivatives of this compound exhibited IC50 values below 5 µM, indicating strong inhibitory potential against AChE, which is essential for developing treatments for neurodegenerative diseases .
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to the presence of the methylbenzyl group, which enhances membrane permeability and disrupts bacterial cell integrity.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | <50 µg/mL |
| Staphylococcus aureus | <50 µg/mL |
| Pseudomonas aeruginosa | <100 µg/mL |
These findings suggest that this compound could be explored further as a candidate for developing new antimicrobial agents .
Pain Management
Preliminary studies have indicated that this compound may possess analgesic properties. The piperidine moiety is known for its ability to modulate pain pathways, making it a candidate for further investigation in pain management therapies.
Industrial Applications
Beyond its therapeutic potential, this compound serves as a valuable intermediate in organic synthesis. It can be utilized in the production of various specialty chemicals and pharmaceuticals.
Chemical Reactions:
- Oxidation: The compound can undergo oxidation to yield ketones or carboxylic acids.
- Reduction: It can be reduced using hydrogen gas in the presence of catalysts like palladium.
- Substitution Reactions: The chlorine atom may be substituted by nucleophiles, expanding its utility in synthetic chemistry .
Mechanism of Action
The mechanism of action of 4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Chain Length : The ethyl linker in the target compound may confer greater conformational flexibility compared to the methyl linker in 4-(((4-Methylbenzyl)oxy)methyl)piperidine HCl .
- Functional Groups : The ether linkage contrasts with ketone-based derivatives (e.g., 4-(4-methylbenzoyl)piperidine HCl), which may exhibit different pharmacokinetic profiles due to reduced hydrogen-bonding capacity .
NMDA Receptor Modulation
Piperidine derivatives with benzyloxyethyl or benzoyl groups are implicated in NMDA receptor antagonism, particularly targeting the NR2B subunit . For example:
- Ifenprodil and Ro 25-6981 : These NR2B-selective antagonists share structural motifs (e.g., aryl-ether-piperidine) with the target compound. Ifenprodil inhibits NR1A/NR2B receptors with an IC₅₀ of 0.34 µM, while Ro 25-6981 shows even higher potency (IC₅₀ = 0.009 µM for NR1C/NR2B) .
- Mechanism : The 4-methylbenzyloxyethyl group in the target compound may interact with the NR2B allosteric site, similar to ifenprodil’s phenylbutyl-piperidine moiety .
Antimicrobial Activity
Piperidine-thiopyrimidinones (e.g., compounds 4a–f in ) demonstrate antibacterial and antifungal activity. While the target compound lacks a thiouracil or morpholine group, its benzyloxyethyl side chain may contribute to membrane permeability, a critical factor in antimicrobial efficacy .
Physicochemical Properties
Data from analogous compounds suggest:
- Solubility : Piperidine hydrochlorides are typically water-soluble due to ionic character, though lipophilic substituents (e.g., 4-methylbenzyl) may reduce aqueous solubility .
- Molecular Weight : The target compound’s inferred molecular weight (~295.8 g/mol) falls within the range of bioactive small molecules, favoring blood-brain barrier penetration for CNS targets .
Biological Activity
4-{2-[(4-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure that may influence its interaction with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24ClNO, with a molecular weight of approximately 269.82 g/mol. The compound features a piperidine ring substituted with a 4-methylbenzyl ether group, which contributes to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing physiological processes such as neurotransmission and cellular signaling.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of acetylcholine levels in the brain. This inhibition could potentially be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Biological Activity Data
Research has indicated various biological activities associated with this compound. A summary of findings is presented in the table below:
| Biological Activity | Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 1.537 μM | |
| BuChE Inhibition | >60% inhibition | |
| Neurotransmitter Modulation | Potential agonist/antagonist | |
| Anticancer Activity | Inhibits tumor growth |
Case Studies
- Neuroprotective Effects : A study explored the effects of various piperidine derivatives, including this compound, on neuroprotection against oxidative stress. Results indicated that compounds with similar structures exhibited significant protective effects on neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases .
- Antitumor Activity : Another investigation focused on the anticancer properties of piperidine derivatives. The study reported that certain derivatives showed promising results in inhibiting the growth of solid tumors, including lung and breast cancer cell lines, indicating that this compound may also possess similar properties .
Q & A
Q. What experimental approaches resolve solubility limitations in aqueous buffers?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
